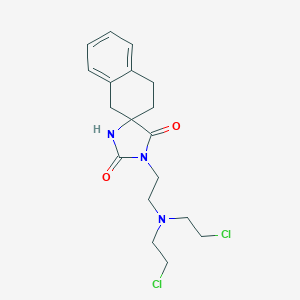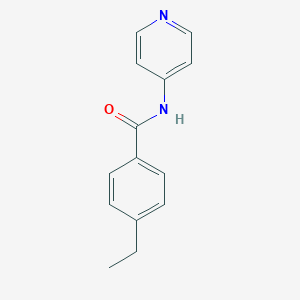
4-ethyl-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N-pyridin-4-ylbenzamide, also known as EPPB, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a tool for studying protein-protein interactions. EPPB is a small molecule inhibitor that specifically targets the interaction between two proteins, known as BRD4 and P-TEFb. This interaction plays a crucial role in gene transcription, making EPPB a valuable tool for studying the regulation of gene expression.
Mecanismo De Acción
4-ethyl-N-pyridin-4-ylbenzamide works by specifically targeting the interaction between BRD4 and P-TEFb. BRD4 is a protein that plays a crucial role in the regulation of gene expression, while P-TEFb is a protein complex that is involved in the transcription of RNA. By inhibiting the interaction between these two proteins, 4-ethyl-N-pyridin-4-ylbenzamide can disrupt the normal process of gene transcription, leading to a variety of biological effects.
Efectos Bioquímicos Y Fisiológicos
4-ethyl-N-pyridin-4-ylbenzamide has been shown to have a variety of biochemical and physiological effects, particularly in cancer cells. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can induce apoptosis, or programmed cell death, in cancer cells, while also inhibiting their proliferation and migration. 4-ethyl-N-pyridin-4-ylbenzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-N-pyridin-4-ylbenzamide in lab experiments is its specificity for the BRD4-P-TEFb interaction. This allows researchers to study the role of this interaction in gene transcription and other biological processes. However, one limitation of using 4-ethyl-N-pyridin-4-ylbenzamide is its potential toxicity, particularly at high concentrations. Researchers must carefully control the concentration of 4-ethyl-N-pyridin-4-ylbenzamide used in experiments to avoid unwanted effects.
Direcciones Futuras
There are several potential future directions for research involving 4-ethyl-N-pyridin-4-ylbenzamide. One area of interest is the development of more potent and selective inhibitors of the BRD4-P-TEFb interaction. Another area of interest is the study of the role of BRD4 in other biological processes, such as inflammation and immunity. 4-ethyl-N-pyridin-4-ylbenzamide may also have potential applications in the development of new cancer treatments, particularly for cancers that are driven by oncogenes.
Métodos De Síntesis
4-ethyl-N-pyridin-4-ylbenzamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-aminobenzonitrile with ethyl bromide to form 4-ethylaminobenzonitrile. This compound is then reacted with pyridine to form 4-ethyl-N-pyridin-4-ylbenzamide.
Aplicaciones Científicas De Investigación
4-ethyl-N-pyridin-4-ylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. Studies have shown that 4-ethyl-N-pyridin-4-ylbenzamide can inhibit the growth of cancer cells by blocking the interaction between BRD4 and P-TEFb, which is essential for the expression of oncogenes. 4-ethyl-N-pyridin-4-ylbenzamide has also been used to study the role of BRD4 in inflammation and autoimmune diseases.
Propiedades
Número CAS |
777872-25-0 |
|---|---|
Nombre del producto |
4-ethyl-N-pyridin-4-ylbenzamide |
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-ethyl-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C14H14N2O/c1-2-11-3-5-12(6-4-11)14(17)16-13-7-9-15-10-8-13/h3-10H,2H2,1H3,(H,15,16,17) |
Clave InChI |
NKUWOPWNSIKZQX-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



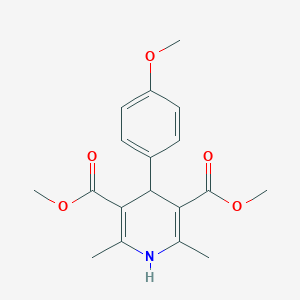

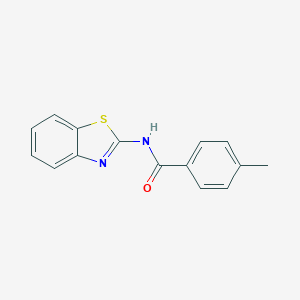
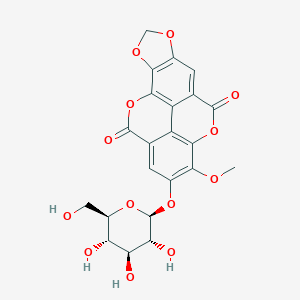
![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
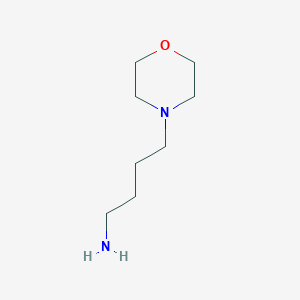
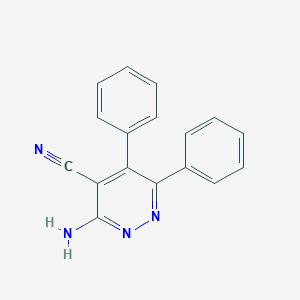
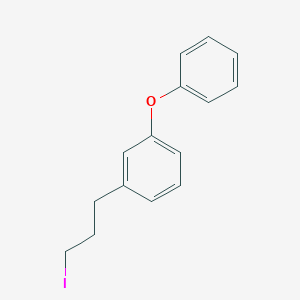
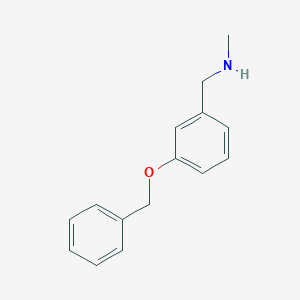
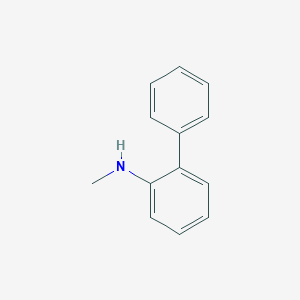
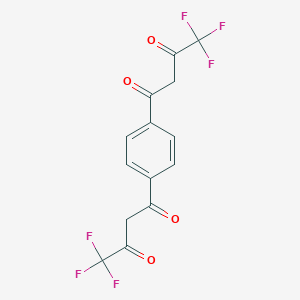
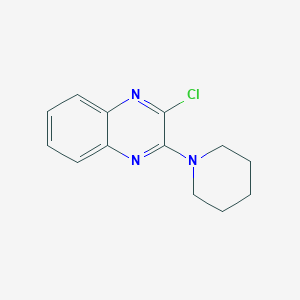
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
